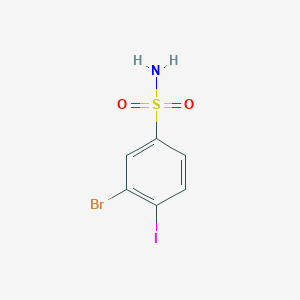

3-Bromo-4-iodobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17739515

Molecular Formula: C6H5BrINO2S

Molecular Weight: 361.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrINO2S |

|---|---|

| Molecular Weight | 361.99 g/mol |

| IUPAC Name | 3-bromo-4-iodobenzenesulfonamide |

| Standard InChI | InChI=1S/C6H5BrINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) |

| Standard InChI Key | YGXUYJDUJUDPQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Br)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring with three distinct substituents:

-

Bromine at the meta-position (C3),

-

Iodine at the para-position (C4),

The presence of both bromine and iodine enhances its electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions .

Physicochemical Properties

Key properties include:

The electron-withdrawing sulfonamide group contributes to its moderate solubility in polar aprotic solvents .

Synthesis and Reactivity

Reactivity Profile

-

Halogen Reactivity: The iodine substituent undergoes facile substitution in Ullmann or Buchwald-Hartwig aminations, while bromine participates in Suzuki couplings .

-

Sulfonamide Functionalization: The -SONH group can be alkylated or acylated to generate derivatives for drug discovery .

Biological and Pharmaceutical Applications

Role in Medicinal Chemistry

-

Intermediate for Anticancer Agents: halogenated sulfonamides are precursors to kinase inhibitors and apoptosis inducers .

-

Radiopharmaceuticals: The iodine atom enables radiolabeling with or for imaging/therapy .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315: Skin irritation | Wear gloves and lab coat | |

| H319: Eye irritation | Use safety goggles | |

| H335: Respiratory irritation | Use in ventilated areas |

Comparative Analysis with Analogues

| Compound | Substituents | Key Difference |

|---|---|---|

| 3-Bromo-4-methylbenzene-1-sulfonamide | Methyl at C4 | Reduced electrophilicity |

| 3-Bromo-4-cyanobenzene-1-sulfonamide | Cyano at C4 | Enhanced hydrogen-bonding capacity |

| 2-Bromo-4-iodobenzene-1-sulfonamide | Bromine at C2 | Altered regioselectivity in reactions |

The iodine atom in 3-bromo-4-iodobenzene-1-sulfonamide offers superior leaving-group ability compared to methyl or cyano derivatives, facilitating nucleophilic aromatic substitution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume